molecular formula C24H21Cl2NO2 B2845342 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-chlorophenyl)methoxy]amine CAS No. 338962-91-7

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-chlorophenyl)methoxy]amine

Cat. No.: B2845342
CAS No.: 338962-91-7
M. Wt: 426.34
InChI Key: HYENONJVQALLET-SOYKGTTHSA-N
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Description

2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime is a complex organic compound with a molecular formula of C24H21Cl2NO2. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a chlorobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method includes the reaction of 2-(4-chlorophenyl)cyclopropylmethanone with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)cyclopropylmethanone: Lacks the oxime group, which may result in different reactivity and applications.

    2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime: Similar structure but with a nitro group instead of a methoxy group, leading to different chemical properties.

Uniqueness

The presence of both the methoxyphenyl and chlorobenzyl oxime groups in 2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime makes it unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.

Biological Activity

The compound (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-chlorophenyl)methoxy]amine , often referred to as a derivative of cyclopropyl and phenyl structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Molecular Formula

  • Formula : C17H15Cl2N2O2
  • Molecular Weight : 332.21 g/mol

Structural Characteristics

The compound features a cyclopropyl ring substituted with a chlorophenyl group and a methoxyphenyl group, indicating potential for diverse interactions with biological targets.

PropertyValue
IUPAC Name(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-chlorophenyl)methoxy]amine
InChI KeyREFKXIHTNUONND-JKSUJKDBSA-N
CAS Number338749-37-4

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of chlorophenyl compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial enzymes critical for cell wall synthesis.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer therapy. Compounds with similar functionalities have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives for antibacterial activity, finding that those with chlorophenyl groups exhibited the strongest effects against selected strains .
  • AChE Inhibition : Another study focused on enzyme inhibition, demonstrating that compounds similar to the target compound significantly inhibited AChE activity in vitro, suggesting potential for neurological applications .
  • Antitumor Activity : Research on related compounds showed promising results in inhibiting tumor cell proliferation, indicating that the target compound could also possess similar anticancer properties .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Interactions : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in disease pathways, enhancing its therapeutic potential.
  • Enzyme Interaction : The presence of functional groups allows for competitive inhibition of enzymes like AChE and urease, which are critical in various physiological processes.

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(4-chlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO2/c1-28-21-12-6-18(7-13-21)24(27-29-15-16-2-8-19(25)9-3-16)23-14-22(23)17-4-10-20(26)11-5-17/h2-13,22-23H,14-15H2,1H3/b27-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYENONJVQALLET-SOYKGTTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)Cl)/C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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